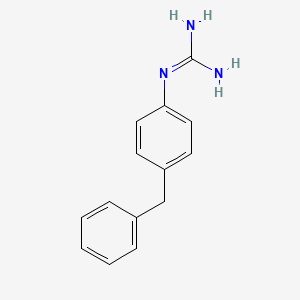

N-(4-benzylphenyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N3 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-(4-benzylphenyl)guanidine |

InChI |

InChI=1S/C14H15N3/c15-14(16)17-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,15,16,17) |

InChI Key |

XMDQDPWQAWHNDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(N)N |

Origin of Product |

United States |

The Enduring Significance of Guanidine Functionality in Chemical Biology and Medicinal Chemistry

The guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group that is protonated at physiological pH. This inherent basicity, with a pKa of approximately 13.6, allows the resulting guanidinium (B1211019) cation to form strong, directional hydrogen bonds and engage in electrostatic interactions with biological macromolecules such as proteins and nucleic acids. scienceopen.comresearchgate.netscienceopen.com These interactions are fundamental to the biological activities of a vast number of natural and synthetic compounds.

The guanidine moiety is a key component in a wide range of therapeutic agents, demonstrating its versatility in drug design. mdpi.com Its presence is critical for the activity of drugs targeting various diseases, including antimicrobial, antiviral, anticancer, and cardiovascular conditions. scienceopen.comresearchgate.net For instance, the antiviral drug Zanamivir and the antihypertensive agent Guanethidine both feature a guanidine group that is essential for their therapeutic effects. The ability of the guanidinium group to mimic the side chain of the amino acid arginine allows it to interact with a multitude of biological targets, further underscoring its importance in medicinal chemistry. researchgate.net

The structural and electronic properties of the guanidine group can be finely tuned through substitution, allowing for the modulation of its basicity, lipophilicity, and steric profile. This adaptability makes it an attractive scaffold for the development of new therapeutic agents with improved potency and selectivity.

Table 1: General Properties of the Guanidine Functional Group

| Property | Description | Significance in Biological Systems |

| High Basicity (pKa ~13.6) | Readily accepts a proton to form the guanidinium cation. | Protonated at physiological pH, enabling strong electrostatic interactions with negatively charged residues in proteins and nucleic acids. |

| Hydrogen Bonding Capacity | The guanidinium cation can act as a hydrogen bond donor at multiple sites. | Forms strong, directional hydrogen bonds, contributing to high-affinity binding to biological targets. |

| Planar Structure | The CN3 core of the guanidinium ion is planar. | Provides a rigid scaffold that can be incorporated into larger molecules to control conformation. |

| Mimic of Arginine | The guanidinium group is isosteric and isoelectronic with the side chain of arginine. | Allows guanidine-containing compounds to interact with enzymes and receptors that recognize arginine. |

Advanced Synthetic Methodologies for N 4 Benzylphenyl Guanidine and Its Structural Analogs

Established Synthetic Routes to the N-(4-benzylphenyl)guanidine Scaffold

Traditional methods for the synthesis of guanidines, including N-(4-benzylphenyl)guanidine, have been well-established, providing reliable access to this important structural motif. These routes typically involve the reaction of an amine with a suitable guanylating agent, the use of carbodiimides, or the derivatization of the guanidine (B92328) core itself.

Guanidine Formation via Guanylation Reactions from Amines and Precursors

The most direct and common method for synthesizing N-substituted guanidines is the guanylation of a primary amine. In the case of N-(4-benzylphenyl)guanidine, this involves the reaction of 4-benzylphenylamine with a guanylating agent. These agents are electrophilic species that transfer a "C(=NH)NH2" group to the amine nucleophile.

A variety of guanylating reagents have been developed, each with its own advantages regarding reactivity and handling. Common precursors include S-methylisothioureas, pyrazole-1-carboxamidines, and cyanamide. organic-chemistry.orgrsc.org For instance, N,N′-di-Boc-S-methylisothiourea is a widely used reagent that reacts with amines in the presence of a coupling agent like mercuric chloride (HgCl₂) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to form a protected guanidine. mdpi.comnih.gov The Boc protecting groups can then be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the final guanidine salt. mdpi.comnih.gov Another effective reagent is pyrazole-1-carboxamidine, which can transfer the amidinyl group to amines, often driven by the stability of the pyrazole leaving group. organic-chemistry.org The reaction with cyanamide, while atom-economical, often requires harsh conditions or catalytic activation to proceed efficiently with anilines. organic-chemistry.orggoogle.com

| Guanylating Agent | Typical Activator/Conditions | Comments |

| N,N′-di-Boc-S-methylisothiourea | HgCl₂, Et₃N, DMF | Widely used; produces protected guanidine requiring deprotection. nih.gov |

| Pyrazole-1-carboxamidine | Heat or microwave irradiation | Avoids toxic metals; good for amino acid substrates. organic-chemistry.orgrsc.org |

| Cyanamide | Sc(OTf)₃, Water or Heat | Atom-economical but can require harsh conditions or specific catalysts. organic-chemistry.org |

| N,N′-bis(Cbz)-S-methylisothiourea | DMAP | Offers alternative protecting groups to Boc. organic-chemistry.org |

Application of Carbodiimide-Mediated Syntheses

Carbodiimides are versatile reagents in organic synthesis, most notably for amide bond formation. They can also be employed to synthesize guanidines. The synthesis of N-(4-benzylphenyl)guanidine via this route would involve the addition of ammonia or a protected amine to a carbodiimide formed in situ from 4-benzylphenylamine, or more commonly, the direct addition of 4-benzylphenylamine to a commercially available carbodiimide, followed by reaction with another amine.

However, the most direct application involves the nucleophilic addition of an amine to a carbodiimide to form a guanidine. rsc.orgresearchgate.net For example, the reaction of 4-benzylphenylamine with a disubstituted carbodiimide like N,N'-diisopropylcarbodiimide would yield a trisubstituted guanidine. nih.govresearchgate.net While this reaction can proceed without a catalyst, it is often slow. nih.gov The process can be significantly accelerated using catalysts, which forms the basis of more innovative methods discussed later. The uncatalyzed addition remains a fundamental and established method for accessing N,N',N''-trisubstituted guanidines. rsc.org

N-Arylation and N-Alkylation Strategies for Guanidine Core Derivatization

An alternative to building the guanidine moiety onto the aryl amine is to start with the guanidine core and introduce the desired substituents. For N-(4-benzylphenyl)guanidine, this could be approached via N-arylation of guanidine itself or N-benzylation of a phenylguanidine precursor.

N-arylation of the guanidine core often requires metal catalysis to facilitate the carbon-nitrogen bond formation. Copper- and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann-type reactions) are powerful tools for this transformation. nih.govrsc.org For example, guanidine can be coupled with 4-benzylphenyl bromide or iodide using a suitable palladium or copper catalyst and a base. rsc.org This approach can be challenging due to the high nucleophilicity and multiple N-H bonds of guanidine, which can lead to issues with selectivity and over-alkylation. nih.gov

N-alkylation provides another route. Starting with phenylguanidine, the benzyl (B1604629) group can be introduced using a benzyl halide (e.g., benzyl bromide) and a base. scholaris.ca This method is generally straightforward for introducing alkyl groups onto a pre-formed guanidine scaffold.

| Derivatization Strategy | Substrates | Typical Catalyst/Reagents | Key Features |

| N-Arylation | Guanidine + 4-benzylphenyl halide | Pd or Cu catalyst, Base | Direct formation of the C(aryl)-N bond; potential for side reactions. nih.gov |

| N-Alkylation | Phenylguanidine + Benzyl halide | Base (e.g., K₂CO₃) | Generally straightforward for attaching alkyl groups. scholaris.ca |

Innovative and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and atom-economical methods. These include novel catalytic systems and multicomponent reactions that offer advantages over classical approaches, such as milder reaction conditions, higher yields, and greater structural diversity from simple precursors.

Catalytic Methods for N-(4-benzylphenyl)guanidine Synthesis (e.g., Palladium-catalyzed reactions)

As mentioned, the addition of amines to carbodiimides is a viable route to guanidines, and this transformation can be significantly enhanced by catalysis. Palladium salts, such as PdCl₂ or Pd(OAc)₂, have been shown to be effective catalysts for the guanylation of anilines with carbodiimides. nih.govbeilstein-journals.org This catalytic approach allows the reaction to proceed under milder conditions and in nearly quantitative yields. nih.gov

Mechanistic studies on the palladium-catalyzed guanylation of anilines suggest a pathway involving the formation of palladium(II) complexes. nih.govresearchgate.net The proposed mechanism involves the initial coordination of the aniline to the palladium center, followed by interaction with the carbodiimide. This activation facilitates the nucleophilic attack of the aniline on the carbodiimide, leading to the formation of the C-N bond and regeneration of the catalyst. researchgate.net Researchers have successfully isolated and characterized key intermediates, such as bis(anilino)- and bis(guanidino)palladium complexes, providing strong support for the proposed catalytic cycle. nih.govbeilstein-journals.org

| Catalyst System | Substrates | Solvent | Key Finding |

| PdCl₂(NCCH₃)₂ | Aniline + N,N'-diisopropylcarbodiimide | Dichloromethane | Catalyzes the nucleophilic addition to give N-arylguanidines in high yield. nih.gov |

| Pd(OAc)₂ | Aniline + Carbodiimide | Homogeneous phase | An effective catalyst for the guanylation reaction. beilstein-journals.org |

| Palladium Nanoparticles on Magnesia | Aniline + Carbodiimide | Heterogeneous | Demonstrates the potential for solid-supported, recyclable catalysts. beilstein-journals.org |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, represent a highly efficient and sustainable strategy. researchgate.net Several MCRs have been developed for the synthesis of substituted guanidines.

One notable example is the copper-catalyzed three-component synthesis of N-aryl guanidines. organic-chemistry.org This reaction involves the coupling of an arylboronic acid, a cyanamide, and an amine. To synthesize an analog of N-(4-benzylphenyl)guanidine, one could use 4-benzylphenylboronic acid, a cyanamide, and an amine in the presence of a copper catalyst (e.g., CuCl₂·2H₂O), a ligand like bipyridine, and an oxidant (oxygen). organic-chemistry.orgresearchgate.net This method allows for the rapid assembly of trisubstituted guanidines from readily available starting materials.

Another innovative MCR approach involves isocyanides. A one-pot procedure for synthesizing N,N'-disubstituted guanidines has been developed using N-chlorophthalimide, an isocyanide, and an amine. rsc.org This reaction proceeds through an N-phthaloyl-guanidine intermediate, which is then cleaved to provide the desired product. This strategy is versatile, accommodating a range of aliphatic and aromatic isocyanides and amines. rsc.org

| MCR Type | Component 1 | Component 2 | Component 3 | Catalyst/Reagents | Product Type |

| Copper-Catalyzed | Arylboronic Acid | Cyanamide | Amine | CuCl₂·2H₂O, Bipyridine, O₂ | N,N',N''-Trisubstituted Guanidine organic-chemistry.org |

| Isocyanide-Based | N-Chlorophthalimide | Isocyanide | Amine | One-pot reaction | N,N'-Disubstituted Guanidine rsc.org |

| NBS-Promoted | Olefin | Cyanimide | Amine | N-Bromosuccinimide (NBS) | Substituted Guanidine organic-chemistry.org |

Phase-Transfer Catalysis in Guanidine Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). In guanidine synthesis, particularly for N-alkylation, PTC offers a mild and efficient alternative to traditional methods that often require harsh conditions. researchgate.netacs.orgnih.gov

The core principle involves a phase-transfer catalyst, typically a quaternary ammonium salt like a tetrabutylammonium salt, which transports a reactant from an aqueous or solid phase into the organic phase where the reaction occurs. researchgate.netacs.orgcapes.gov.br For the alkylation of N-carbamate-protected guanidines, the process begins with the deprotonation of the acidic N-carbamate hydrogen in a biphasic system. researchgate.netacs.orgnih.gov The resulting anion is then carried by the catalyst into the organic phase to react with an alkylating agent. This method is notable for its operational simplicity and tolerance of a wide array of functional groups on both the guanidine and the alkyl halide. researchgate.netnih.gov The reaction is often mild enough that a simple aqueous workup and filtration are sufficient for purification, yielding highly functionalized guanidines in high purity. researchgate.netnih.gov The use of chiral guanidinium (B1211019) salts as phase-transfer catalysts has also been explored for asymmetric synthesis, where they form hydrogen bonds with substrates to induce enantioselectivity. ineosopen.org

Table 1: Typical Components in Phase-Transfer Catalyzed Guanidine Alkylation researchgate.netacs.orgcapes.gov.br

| Component | Example(s) | Role in Reaction |

| Substrate | N-Boc-protected guanidine | The molecule to be alkylated. |

| Alkylating Agent | Alkyl halides, Mesylates | Provides the alkyl group to be added. |

| Catalyst | Tetrabutylammonium bromide | Transports the deprotonated guanidine into the organic phase. |

| Base | Potassium hydroxide (aqueous) | Deprotonates the guanidine to make it nucleophilic. |

| Solvent System | Dichloromethane/Water | Biphasic medium for the reaction. |

Regioselective Synthesis and Protecting Group Strategies

The synthesis of unsymmetrically substituted guanidines like N-(4-benzylphenyl)guanidine requires precise control over the regioselectivity of the guanylation reaction. The multiple nitrogen atoms of the guanidine core present a significant challenge, as they have different nucleophilic characteristics. researchgate.net Protecting group strategies are essential to direct the reaction to the desired nitrogen atom and prevent unwanted side reactions. nih.gov

An orthogonal protecting group strategy is particularly powerful, allowing for the sequential deprotection of different sites on the molecule under distinct, non-interfering conditions. The trifluoroacetyl group has been introduced as a useful protecting group for guanidines that is complementary to Boc and Cbz. acs.orgnih.govacs.orgacs.org It is stable under acidic conditions used to cleave Boc groups but can be easily removed under mild basic conditions. acs.orgnih.govacs.org This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where multiple protecting groups are employed. acs.orgresearchgate.net The selection of these groups must be carefully planned, as the protected guanidine must remain intact through all subsequent synthetic steps until its deprotection is desired. nih.gov

Table 2: Common Protecting Groups in Guanidine Synthesis nih.govacs.orgnih.govacs.orggoogle.com

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality |

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Orthogonal to Cbz, Fmoc, Trifluoroacetyl |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis | Orthogonal to Boc, Trifluoroacetyl |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) | Semi-orthogonal to Trifluoroacetyl |

| Trifluoroacetyl | TFAc | Mild basic conditions (e.g., aq. Hydrazine) | Orthogonal to Boc, Cbz |

| p-Toluenesulfonyl | Tosyl | Strong acid | - |

| p-Nitrocarbobenzoxy | - | Hydrogenolysis | Stable during peptide condensation steps |

Synthetic Approaches to Diverse N-(4-benzylphenyl)guanidine Derivatives and Conjugates

The N-(4-benzylphenyl)guanidine scaffold serves as a valuable template for creating a wide range of derivatives and conjugates. Synthetic strategies typically involve either modifying the aromatic rings or further substituting the guanidine nitrogen atoms. A common approach to synthesizing derivatives involves the guanylation of a substituted 4-aminobenzylamine precursor. mdpi.com For example, benzyl guanidine derivatives can be prepared by reacting a substituted 4-aminomethylaniline with a guanylating agent like N,N'-di-Boc-S-methylisothiourea, followed by deprotection. mdpi.comnih.gov

Further diversification can be achieved through reactions on the core structure. For instance, the phenyl ring can be modified using standard aromatic chemistry, or the benzyl group can be altered by starting with different substituted benzyl halides. mdpi.com Palladium-catalyzed reactions, such as carboamination of N-allylguanidines, have been developed to construct cyclic guanidine derivatives. acs.org

Conjugation of the N-(4-benzylphenyl)guanidine moiety to other molecules, such as peptides or other bioactive scaffolds, is an important strategy for developing new chemical entities. cardiff.ac.uk This can be achieved by incorporating a reactive handle into the structure, such as a carboxylic acid or an amino group, which can then be used for coupling reactions. For example, a guanidine derivative can be functionalized with a carboxylic acid to allow for its attachment to a resin for solid-phase peptide synthesis. acs.org The development of direct guanidinylation protocols, where a protected guanidine group is introduced early in a synthetic sequence, facilitates the synthesis of complex guanidine-containing natural products and their analogs. nih.gov These methods allow for the creation of libraries of compounds for various research applications. mdpi.com

Table 3: Examples of Synthetic Methods for Guanidine Derivatives

| Method | Starting Materials | Reagents & Conditions | Product Type |

| Guanylation of Amines | 4-Aminomethylaniline, N,N'-di-Boc-S-methylisothiourea | HgCl₂, Et₃N, DMF; then TFA, CH₂Cl₂ mdpi.comnih.gov | Benzyl guanidine derivatives |

| Reductive Amination followed by Guanylation | Substituted benzaldehyde, amine | R-NH₂, MeOH; then NaBH₄; then guanylating agent nih.gov | N-substituted benzyl guanidines |

| Pd-Catalyzed Carboamination | N-allylguanidine, aryl halide | Pd catalyst, base | Cyclic guanidine derivatives acs.org |

| Reaction with Cyanamides | N-methyl-3-ethyl aniline hydrochloride, monosubstituted cyanamide | Chlorobenzene, heat google.com | Trisubstituted guanidines |

Sophisticated Structural Elucidation and Conformational Analysis of N 4 Benzylphenyl Guanidine

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopy is fundamental to confirming the molecular identity of N-(4-benzylphenyl)guanidine. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete picture of the atomic arrangement and functional groups present.

High-resolution NMR spectroscopy is an indispensable tool for the structural assignment of N-(4-benzylphenyl)guanidine in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The methylene protons (CH₂) of the benzyl (B1604629) group would appear as a singlet, typically in the range of 3.9-4.1 ppm. The aromatic protons of the two phenyl rings would resonate in the downfield region, approximately between 6.9 and 7.5 ppm. Due to the substitution pattern, these aromatic signals would present as complex multiplets or distinct doublets and triplets. The protons on the guanidine (B92328) nitrogen atoms (NH and NH₂) are exchangeable and would appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides key information about the carbon skeleton. The guanidinyl carbon is highly characteristic, appearing significantly downfield around 155-158 ppm due to its sp² hybridization and attachment to three nitrogen atoms chemicalbook.com. The methylene carbon of the benzyl group would be found near 41 ppm. The aromatic carbons would generate a series of signals in the typical 120-145 ppm range. The specific chemical shifts allow for the differentiation of the quaternary carbons from the protonated carbons.

2D-NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. The connectivity between adjacent protons can be established using Correlation Spectroscopy (COSY).

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-benzylphenyl)guanidine

Note: These are predicted values based on data from closely related substituted guanidine compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Guanidinyl Carbon | - | ~157 | - |

| Guanidinyl Protons (NH/NH₂) | Broad Signal | - | Broad Singlet |

| Benzyl CH₂ | ~4.0 | ~41 | Singlet |

| Benzyl Ring (C₆H₅) | ~7.2-7.4 | ~126-140 | Multiplets |

| Phenyl Ring (C₆H₄) | ~7.0-7.3 | ~121-142 | Multiplets |

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of N-(4-benzylphenyl)guanidine. The molecular formula of the compound is C₁₄H₁₆N₃.

High-Resolution Mass Spectrometry (HRMS) , typically using a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement. For N-(4-benzylphenyl)guanidine, the expected measurement would be for the protonated molecule, [M+H]⁺. The calculated exact mass of this ion (C₁₄H₁₇N₃⁺) is 226.1444 Da. An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula mdpi.comnih.gov.

Fragmentation analysis , usually performed via tandem mass spectrometry (MS/MS), offers insights into the molecule's structure. Upon collision-induced dissociation (CID), the [M+H]⁺ ion of N-(4-benzylphenyl)guanidine would be expected to fragment in a predictable manner. The guanidine group, being highly basic, is the likely site of protonation nih.gov. Plausible fragmentation pathways include:

Loss of ammonia (NH₃): A common fragmentation for guanidines, leading to a fragment ion at m/z [M+H - 17]⁺.

Cleavage of the benzyl C-C bond: Fragmentation could yield a tropylium ion (C₇H₇⁺) at m/z 91.

Cleavage of the phenyl-nitrogen bond: This could lead to the formation of a 4-benzylphenyl cation or related radical species.

Studying these fragmentation patterns helps to piece together the different components of the molecule, further corroborating the proposed structure nih.govduq.edu.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in N-(4-benzylphenyl)guanidine by probing their characteristic vibrational frequencies renishaw.com.

Infrared (IR) Spectroscopy: The IR spectrum would display several key absorption bands. The N-H stretching vibrations of the guanidine group are expected to appear as a series of broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the imine portion of the guanidine group is a strong indicator and typically absorbs in the 1630-1680 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene group appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would produce characteristic bands in the 1450-1600 cm⁻¹ range vscht.czresearchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be useful for "fingerprinting" the molecule researchgate.netchemicalbook.com. The symmetric vibrations of the non-polar benzyl group may be more prominent in the Raman spectrum compared to the IR spectrum.

Interactive Data Table 2: Characteristic Vibrational Frequencies for N-(4-benzylphenyl)guanidine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Guanidine (NH/NH₂) | N-H Stretch | 3100 - 3500 | Medium-Strong, Broad |

| Guanidine (C=N) | C=N Stretch | 1630 - 1680 | Strong |

| Guanidine (C-N) | C-N Stretch | 1150 - 1250 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Benzyl C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-H | Out-of-Plane Bend | 700 - 900 | Strong |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state rsc.org. If suitable crystals of N-(4-benzylphenyl)guanidine can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

Planarity of the Guanidinium (B1211019) Group: The central CN₃ core of the guanidine moiety is expected to be planar.

Bond Lengths: X-ray analysis would precisely measure the C-N bond lengths within the guanidine group. This can reveal the location of the C=N double bond, confirming the dominant tautomeric form in the crystal lattice. The delocalization of charge in the protonated guanidinium form would lead to intermediate and nearly equal C-N bond lengths mdpi.com.

Intermolecular Interactions: The analysis would reveal the network of intermolecular hydrogen bonds formed between the N-H donors of the guanidine group and acceptors on adjacent molecules. These interactions dictate the crystal packing arrangement rsc.orgmdpi.com.

Conformation: The dihedral angles defining the orientation of the benzyl group relative to the phenyl ring and the orientation of the phenyl ring relative to the guanidine group would be determined.

While a specific crystal structure for N-(4-benzylphenyl)guanidine is not publicly available, studies on numerous other N,N'-substituted guanidines have shown these general features consistently mdpi.com.

Conformational Landscape and Tautomeric Equilibria Studies

The structure of N-(4-benzylphenyl)guanidine is not static; it possesses conformational flexibility and can exist in different tautomeric forms.

Tautomeric Equilibria: Guanidines substituted with different groups on the nitrogen atoms can exist as several tautomers, primarily differing in the position of the double bond (imine) and the location of the protons psu.edursc.org. For N-(4-benzylphenyl)guanidine, the key equilibrium is between the imino forms where the C=N bond is directed towards the unsubstituted nitrogens versus the substituted nitrogen. The relative stability of these tautomers is influenced by the electronic properties of the substituents and hydrogen bonding interactions, both intramolecular and with the solvent researchgate.netnih.gov. NMR spectroscopy, particularly using ¹⁵N, is a powerful technique to study these equilibria in solution psu.edursc.org. Computational studies are also frequently employed to calculate the relative energies of the different tautomers nih.gov.

Chiral Resolution and Stereochemical Characterization of Enantiomers (if applicable)

The concept of chirality and the separation of enantiomers is not applicable to N-(4-benzylphenyl)guanidine. The molecule is achiral as it does not possess a stereocenter (a carbon atom attached to four different groups) or any other element of chirality such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the guanidine and phenyl groups. Therefore, it cannot exist as a pair of enantiomers, and chiral resolution is not a relevant procedure for this specific compound.

While N-(4-benzylphenyl)guanidine itself is achiral, the guanidine functional group is a key component in many important chiral catalysts and auxiliaries used in asymmetric synthesis mdpi.comresearchgate.net.

Theoretical and Computational Chemistry Investigations of N 4 Benzylphenyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule from first principles. arxiv.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics. nih.gov

The electronic structure of N-(4-benzylphenyl)guanidine is dominated by the guanidine (B92328) group. Guanidines are among the strongest organic bases, a property stemming from the substantial resonance stabilization of their protonated form, the guanidinium (B1211019) cation. sci-hub.se This cation exhibits a highly delocalized positive charge across the central carbon and three nitrogen atoms, a feature often referred to as Y-aromaticity. sci-hub.se

Quantum chemical methods can precisely model this charge distribution. A Mulliken population analysis, for example, can be performed on the optimized molecular geometry to assign partial charges to each atom. asianpubs.org In the protonated state of N-(4-benzylphenyl)guanidine, the positive charge is not localized on a single nitrogen but is shared across the CN3 core, enhancing its ability to act as a strong hydrogen bond donor. The benzylphenyl substituent, being a relatively electron-withdrawing aryl group, is expected to slightly decrease the basicity compared to simple alkyl guanidines. sci-hub.se

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). imist.ma The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. asianpubs.org For N-(4-benzylphenyl)guanidine, the HOMO is expected to be localized primarily on the guanidine moiety, consistent with its role as the primary site of reactivity (protonation), while the LUMO may have significant contributions from the aromatic phenyl rings.

Table 1: Illustrative Mulliken Atomic Charges for a Protonated Guanidinium Core This table illustrates the principle of charge delocalization in a generic guanidinium ion, as would be calculated for the protonated form of N-(4-benzylphenyl)guanidine.

| Atom | Exemplary Mulliken Charge (a.u.) | Description |

|---|---|---|

| Central Carbon (C) | +0.45 | Carries a significant partial positive charge, indicating its electrophilic character within the delocalized system. |

| Imino Nitrogen (N-H) | -0.60 | All three nitrogen atoms carry a partial negative charge, sharing the delocalized positive charge of the cation. This distribution stabilizes the ion. |

| Amino Nitrogens (N-H2) | -0.65 |

The most prominent chemical feature of guanidines is their high basicity, with the pKa of the conjugate acid of guanidine itself being approximately 13.5. sci-hub.se This is a direct consequence of the resonance stabilization of the resulting guanidinium cation. Computational methods can accurately predict the proton affinity and pKa values of molecules. By calculating the Gibbs free energy change (ΔGp) for the protonation reaction, one can compare the basicity of different guanidine derivatives. irb.hr

For N-(4-benzylphenyl)guanidine, the key equilibrium is between its neutral form and its protonated guanidinium form. At physiological pH (~7.4), the guanidine group will be overwhelmingly protonated. Modeling this state is critical for any study of its interaction with biological systems. Computational titration curves can be generated to predict the dominant protonation state across a range of pH values. The presence of the aryl substituent is known to decrease the basicity relative to unsubstituted guanidine. sci-hub.se

Quantum chemical calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. jes.or.jp For N-(4-benzylphenyl)guanidine, likely reactions include alkylation or acylation at one of the nitrogen atoms.

Using methods such as the Artificial Force-Induced Reaction (AFIR) in combination with kinetic analysis, entire reaction pathways can be explored automatically. nih.gov For a given reaction, such as the nucleophilic attack of the guanidine on an electrophile, computational models can calculate the activation energy (the energy barrier of the transition state). mdpi.com This allows for the prediction of reaction kinetics and the most probable reaction pathway among several alternatives. mdpi.com For instance, calculations could determine which of the three nitrogen atoms in the neutral form of N-(4-benzylphenyl)guanidine is the most likely site of initial attack.

Molecular Dynamics (MD) Simulations and Conformational Sampling

N-(4-benzylphenyl)guanidine is a flexible molecule due to the rotatable bonds connecting the phenyl, benzyl (B1604629), and guanidine groups. Molecular Dynamics (MD) simulations provide a method to explore the accessible conformations of the molecule over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, yielding a trajectory that reveals the molecule's dynamic behavior. mdpi.comaps.org

These simulations can reveal the preferred spatial arrangements (conformations) of the molecule, the flexibility of different regions, and the energetic barriers between different conformational states. For N-(4-benzylphenyl)guanidine, MD would be essential to understand the range of shapes the molecule can adopt, which is critical for understanding how it might fit into a binding site. nih.gov Enhanced sampling techniques can be used to overcome high energy barriers and explore the conformational landscape more efficiently. nih.govbiorxiv.org

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors, DNA)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA. mdpi.com The guanidinium group is a key pharmacophore in many drugs and natural molecules because it is an excellent mimic of the protonated arginine side chain. nih.gov In its protonated state, it can form multiple strong, charge-assisted hydrogen bonds (salt bridges) with negatively charged residues like aspartate and glutamate in a protein's active site. nih.govnih.gov

In a docking study of N-(4-benzylphenyl)guanidine, the protonated guanidinium head would be expected to anchor the molecule in a binding pocket through these electrostatic interactions. The benzylphenyl tail, being large and hydrophobic, would likely engage in van der Waals, hydrophobic, or π-π stacking interactions with nonpolar or aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Leucine). ijcrcps.com Docking algorithms score different binding poses based on a calculated binding affinity, allowing for the identification of the most probable binding mode and the prediction of binding strength. d-nb.info

Table 2: Predicted Interaction Types for N-(4-benzylphenyl)guanidine in a Hypothetical Enzyme Active Site

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Guanidinium Group | Salt Bridge / Charge-Assisted Hydrogen Bond | Aspartate (Asp), Glutamate (Glu) |

| Guanidinium N-H | Hydrogen Bond (Donor) | Backbone Carbonyls, Asparagine (Asn), Glutamine (Gln) |

| Benzyl and Phenyl Rings | Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| Benzyl and Phenyl Rings | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods to find a correlation with an observed property. nih.gov

For a series of analogs of N-(4-benzylphenyl)guanidine, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. Descriptors might include electronic properties (e.g., atomic charges from quantum calculations), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). mdpi.com Similarly, a QSPR model could predict properties like aqueous solubility or the n-octanol/water partition coefficient. researchgate.net These models are valuable in drug discovery for prioritizing the synthesis of new compounds with potentially improved activity or properties. nih.gov

Table 3: Example of a Data Structure for a QSAR Model of Guanidine Derivatives This table illustrates the type of data used to build a QSAR model. The values are hypothetical.

| Compound | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Molecular Weight (Descriptor 3) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 | 3.5 | 75.2 | 253.3 | 10.5 |

| Analog 2 | 4.1 | 75.2 | 297.4 | 5.2 |

| Analog 3 | 3.6 | 84.4 | 282.3 | 8.9 |

| N-(4-benzylphenyl)guanidine | 3.8 | 75.2 | 239.3 | 7.8 |

Descriptor Calculation and Selection for N-(4-benzylphenyl)guanidine Analogs

The foundation of any QSAR/QSPR model lies in the numerical representation of molecular structures through descriptors. wikipedia.org Molecular descriptors are numerical values that encode chemical information and can be calculated from different representations of a molecule. wikipedia.org For analogs of N-(4-benzylphenyl)guanidine, a diverse range of descriptors can be calculated to capture various aspects of their molecular structure, including electronic, steric, hydrophobic, and topological features.

The process begins with the generation of 2D and 3D structures of the N-(4-benzylphenyl)guanidine analogs. Computational software is then used to calculate a large pool of descriptors. d-nb.infonih.gov These descriptors can be broadly categorized as follows:

1D and 2D Descriptors: These are calculated from the 2D representation of the molecule and are independent of its conformation. wikipedia.orgcadaster.eu They include constitutional descriptors (e.g., molecular weight, number of specific atom types, number of rings) and topological indices (e.g., connectivity indices, kappa shape indices). cadaster.eu

3D Descriptors: These descriptors depend on the three-dimensional coordinates of the atoms and thus require conformational analysis. wikipedia.org They encompass a wide range of properties, including steric parameters (e.g., molar refractivity, van der Waals volume) and quantum-chemical descriptors. d-nb.infonih.gov

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecules. biointerfaceresearch.comirb.hr Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. d-nb.inforesearchgate.net

In QSAR studies of guanidine derivatives and related structures, several types of descriptors have proven to be significant. For instance, studies on guanidine derivatives have shown that molar refractivity (a measure of steric bulk) and ionization potential are important descriptors for predicting biological activity. scielo.org.zaajol.info Other relevant descriptors include hydrophobicity parameters (like log P), electronic parameters (such as Hammett sigma constants), and fractional charged partial surface areas (Jurs descriptors). nih.govnih.gov

Once a large number of descriptors are calculated, the next crucial step is to select a subset of the most relevant ones to build a robust and interpretable QSAR model. This is necessary to avoid overfitting and to identify the key molecular features driving the activity. Various statistical methods are employed for descriptor selection, often in combination.

| Hydrophobicity | Log P | Lipophilicity of the compound. nih.gov | Crucial for membrane permeability and reaching the target site. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Benzylphenyl Guanidine Derivatives

Systematic Design and Synthesis of N-(4-benzylphenyl)guanidine Analogs for SAR/SPR Profiling

The systematic design of N-(4-benzylphenyl)guanidine analogs is crucial for establishing robust SAR and SPR profiles. The synthesis of these derivatives typically involves the guanylation of a corresponding aniline precursor, such as 4-aminodiphenylmethane. sci-hub.se A common and effective method for this transformation is the use of a guanylating agent like N,N'-Di-Boc-S-methylisothiourea in the presence of a promoter like mercury(II) chloride or directly using reagents like diphenyl cyanocarbonimidate. sci-hub.semdpi.combath.ac.uk

The general synthetic strategy allows for the introduction of a wide variety of substituents on both the phenyl and benzyl (B1604629) rings, as well as modifications of the guanidine (B92328) moiety itself. nih.gov The synthesis often begins with commercially available or readily prepared substituted anilines or benzylamines. For instance, in the synthesis of related phenyl guanidine derivatives, para-aminophenol can be guanylated and subsequently benzylated to produce a library of analogs. mdpi.comnih.gov The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is standard practice to control the reactivity of the guanidine nitrogens during synthesis, followed by a deprotection step, typically with an acid like trifluoroacetic acid (TFA). mdpi.combath.ac.uk

A general synthetic scheme for producing phenyl guanidine derivatives is outlined below:

Guanylation of an Aniline Precursor : A substituted aniline (e.g., 4-aminobenzylamine) is reacted with a guanylating agent such as Boc-protected S-methylisothiourea. mdpi.comnih.gov

Modification/Functionalization : The resulting protected guanidine can be further modified. For example, benzylation of a phenolic hydroxyl group or acylation of an amino group can be performed at this stage. mdpi.comnih.gov

Deprotection : The Boc protecting groups are removed using TFA in a solvent like dichloromethane (CH2Cl2) to yield the final guanidinium (B1211019) salt. mdpi.comnih.gov

This systematic approach enables the generation of a focused library of compounds where specific structural features are varied one at a time, a prerequisite for detailed SAR and SPR analysis. ontosight.aifrontiersin.org

Impact of Substituent Effects on Molecular Recognition and Biological Interactions

The nature and position of substituents on the N-(4-benzylphenyl)guanidine scaffold profoundly influence its physicochemical properties and, consequently, its biological activity. The guanidine group itself is strongly basic and its cationic, resonance-stabilized form is crucial for interactions with biological macromolecules. ontosight.aiscripps.edu The benzylphenyl portion of the molecule primarily contributes to its lipophilicity and potential for van der Waals and aromatic interactions. ontosight.airsc.org

Studies on related benzyl and phenyl guanidine derivatives have provided significant insights into these effects, particularly concerning their antimicrobial activity. mdpi.comnih.gov The introduction of various substituents on the benzyloxy ring of benzyloxy-phenyl-guanidine analogs has been shown to modulate their minimum inhibitory concentration (MIC) against bacterial strains like Staphylococcus aureus and Escherichia coli. nih.gov

Key findings from SAR studies on related guanidine derivatives include:

Halogen and Trifluoromethyl Groups : The presence of electron-withdrawing groups like chlorine and trifluoromethyl on the benzyl ring often leads to potent antimicrobial activity. For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of a related series showed excellent potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov

Lipophilicity : The benzylphenyl moiety enhances the compound's lipophilicity, which can affect membrane permeability and bioavailability. ontosight.ai Modifications that alter this property, such as adding alkyl or benzyloxy groups, can significantly impact biological interactions. ontosight.ai

Hydrogen Bonding : The guanidinium group is a potent hydrogen bond donor. Modifications that alter the hydrogen bonding capacity, such as N-alkylation or N-acylation, can modulate target affinity and selectivity. nih.gov

The following table summarizes the antimicrobial activities of selected substituted benzyl guanidine derivatives from a related series, illustrating the impact of substituents.

| Compound ID | Substituent on Benzyloxy Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 9m | 3-[2-Chloro-3-(trifluoromethyl)] | 0.5 | 1 |

| 9v | 4-[2-Chloro-3-(trifluoromethyl)] | 2 | 4 |

| 10d | 3-(4-Trifluoromethyl) | 1 | 16 |

| 10a | 3-Benzyloxy | 4 | 4 |

| 10j | 3-(3,4-Dichloro) | 4 | 4 |

| Data sourced from a study on benzyl guanidine and aminoguanidine hydrazone derivatives. nih.govnih.gov |

These findings underscore the importance of electronic and steric effects of substituents on the molecular recognition process. rsc.orggoogle.com The interplay between the hydrophilic, charge-bearing guanidinium head and the tunable lipophilic tail allows for the fine-tuning of the molecule's properties to optimize interactions with specific biological targets. ontosight.aiontosight.ai

Positional Isomerism and Stereochemical Influences on SAR

The spatial arrangement of functional groups, dictated by positional isomerism and stereochemistry, is a critical determinant of a molecule's biological activity. While specific studies on positional isomers and stereoisomers of N-(4-benzylphenyl)guanidine are not widely reported in the provided context, principles from related compounds can be extrapolated.

Positional Isomerism : The location of substituents on the aromatic rings can drastically alter the molecule's shape and electronic distribution, thereby affecting its binding to a target. For example, in SAR studies of related antimicrobial guanidines, shifting a substituent from the meta- (3-position) to the para- (4-position) on the benzyloxy ring resulted in a change in activity. The para-substituted derivative 9v showed a decrease in potency compared to its meta-counterpart 9m . nih.govnih.gov This suggests that the precise positioning of the substituent is crucial for optimal interaction with the target's binding site. Similarly, SAR studies of neuropeptide Y5 receptor antagonists showed that the position of substituents on a phenyl ring was critical for potency. sci-hub.se

Stereochemical Influences : If a chiral center is introduced into the N-(4-benzylphenyl)guanidine scaffold, the resulting enantiomers or diastereomers can exhibit different biological activities, metabolic profiles, and toxicities. nih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. For instance, studies on 4-ipomeanol, which has a single chiral center, demonstrated that while its bioactivation by CYP4B1 was not stereoselective, its metabolic glucuronidation showed significant diastereoselectivity depending on the tissue and the specific UGT enzyme isoform involved. nih.gov Although N-(4-benzylphenyl)guanidine itself is achiral, modifications to create analogs, such as adding a chiral substituent on the benzyl group or the phenyl ring, would necessitate the separation and individual testing of the resulting stereoisomers to fully elucidate the SAR.

Fragment-Based Approaches for N-(4-benzylphenyl)guanidine Scaffold Modification

Fragment-based drug discovery (FBDD) offers a powerful strategy for modifying and optimizing the N-(4-benzylphenyl)guanidine scaffold. mdpi.comopenaccessjournals.com This approach begins by identifying small, low-molecular-weight fragments that bind to a biological target, and then growing, linking, or merging these fragments to create more potent lead compounds. mdpi.comfrontiersin.org

Deconstruction-Reconstruction: The N-(4-benzylphenyl)guanidine scaffold can be conceptually deconstructed into key fragments:

The guanidine group

The central phenyl ring

The benzyl group

Each of these fragments can be used as a starting point for exploring interactions within a target's binding site. A "deconstruction-reconstruction" approach involves analyzing the key fragments of known active compounds to design new scaffolds. nih.gov For instance, the benzylphenyl moiety could be considered a privileged fragment for certain targets, which can then be combined with other fragments known to have favorable interactions.

Fragment Growing and Linking: If a fragment corresponding to a part of the N-(4-benzylphenyl)guanidine structure, for example, a simple guanidinophenyl fragment, shows weak binding to a target, it can be elaborated upon.

Fragment Growing : This involves adding chemical functionality to the initial fragment to pick up new, favorable interactions with the target protein, thereby increasing affinity. frontiersin.org For the guanidinophenyl fragment, one could systematically explore different substitutions on the phenyl ring or add linkers and other groups to probe unoccupied pockets in the binding site.

Fragment Linking/Merging : If two different fragments are found to bind in adjacent pockets of the target, they can be connected by a suitable linker to create a single, higher-affinity molecule. mdpi.com One could screen for fragments that bind near the benzyl group's binding pocket and then link them to the core N-(4-benzylphenyl)guanidine structure.

The FBDD approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening and can lead to lead compounds with better ligand efficiency and physicochemical properties. openaccessjournals.comnih.gov The application of FBDD to the N-(4-benzylphenyl)guanidine scaffold would involve creating a library of fragments representing its core components and then using biophysical screening methods to identify hits for further optimization. frontiersin.org

Mechanistic Biological and Pharmacological Investigations of N 4 Benzylphenyl Guanidine Non Clinical Context

Identification and Characterization of Molecular Targets

The initial stages of characterizing the pharmacological profile of a compound like N-(4-benzylphenyl)guanidine involve a series of in vitro assays to identify its molecular targets. These studies are fundamental to understanding its mechanism of action.

Receptor Binding Assays (In Vitro)

Receptor binding assays are a cornerstone in drug discovery, utilized to determine the affinity of a ligand for a specific receptor. nih.gov These assays typically involve a competitive binding format where the test compound, N-(4-benzylphenyl)guanidine, competes with a known radiolabeled ligand for binding to the target receptor. merckmillipore.com The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.

While specific receptor binding data for N-(4-benzylphenyl)guanidine is not extensively available in the public domain, data for structurally related guanidine (B92328) derivatives suggest potential interactions with various receptors. For instance, certain N,N'-disubstituted guanidine derivatives have demonstrated high affinity for sigma receptors in mammalian brain membranes. sci-hub.se Another related compound, N,N'-Bis-(4-butyl-phenyl)-guanidine, has been shown to interact with the sodium channel protein type 2 subunit alpha. bindingdb.org

It is important to note that without direct experimental data on N-(4-benzylphenyl)guanidine, any potential receptor interactions remain speculative and would require dedicated binding assay studies to be confirmed. The general methodology for such an assay would involve incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of a suitable radioligand and varying concentrations of N-(4-benzylphenyl)guanidine. The amount of bound radioactivity is then measured to determine the inhibitory potency of the compound. merckmillipore.com

Enzyme Inhibition/Activation Studies (e.g., Kinases, Carbonic Anhydrase)

The guanidine moiety is a common structural feature in many enzyme inhibitors. ontosight.aiontosight.ai Therefore, investigating the effect of N-(4-benzylphenyl)guanidine on various enzymes is a critical step in its pharmacological characterization.

Carbonic Anhydrase Inhibition:

Recent research has focused on guanidine-containing compounds as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.govnih.gov A study on a series of 4-(3-benzyl-guanidino)benzenesulfonamides, which share a similar structural motif with N-(4-benzylphenyl)guanidine, revealed potent and selective inhibition of certain CA isoforms. nih.govnih.gov Specifically, some of these derivatives exhibited subnanomolar inhibitory constants (KIs) against CA VII, an isoform implicated in neuropathic pain. nih.govnih.gov

The inhibitory activity of these compounds was determined using a stopped-flow CO2 hydrase assay. nih.gov The data from this study for related compounds suggest that N-(4-benzylphenyl)guanidine could potentially act as a CA inhibitor, although direct testing is required.

Kinase Inhibition:

Protein kinases are another important class of enzymes that are often targeted by guanidine-containing molecules. sci-hub.se For example, certain quinazoline- and quinoline-containing guanidines have been identified as inhibitors of p56lck tyrosine kinase. sci-hub.se While there is no direct evidence of N-(4-benzylphenyl)guanidine inhibiting specific kinases, its structural similarity to known kinase inhibitors warrants investigation. Kinase inhibition assays, typically employing methods like measuring the phosphorylation of a substrate, would be necessary to explore this possibility.

The table below summarizes the inhibitory activities of some guanidine derivatives against relevant enzymes, highlighting the potential for N-(4-benzylphenyl)guanidine to exhibit similar properties.

| Compound Class | Target Enzyme | Activity (IC50/KI) | Reference |

| 4-(3-benzyl-guanidino)benzenesulfonamides | Carbonic Anhydrase VII | Subnanomolar to low nanomolar KIs | nih.govnih.gov |

| Quinazoline- and quinoline-containing guanidines | p56lck tyrosine kinase | Not specified | sci-hub.se |

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

To gain a deeper understanding of the binding kinetics and thermodynamics of N-(4-benzylphenyl)guanidine with its potential protein targets, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nih.govnicoyalife.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the real-time interaction between a ligand (in this case, N-(4-benzylphenyl)guanidine) and a target protein immobilized on a sensor chip. nih.govbiologymedjournal.com This method provides valuable information on the association (kon) and dissociation (koff) rate constants of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov The KD value is a measure of the affinity of the ligand for the protein.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. nicoyalife.com This technique not only determines the binding affinity (KD) but also provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). nih.gov This information can help to elucidate the driving forces behind the binding event.

While no specific SPR or ITC data for N-(4-benzylphenyl)guanidine are publicly available, these techniques would be crucial for validating any identified molecular targets from binding and enzyme assays and for providing a detailed characterization of the interaction.

Cellular Pathway Modulation Studies in Non-Human Cell Lines

Following the identification of molecular targets, the next step is to investigate how N-(4-benzylphenyl)guanidine affects cellular pathways in relevant non-human cell lines. These studies provide insights into the functional consequences of the compound's interaction with its targets.

Gene Expression and Proteomic Profiling

To obtain a broad overview of the cellular response to N-(4-benzylphenyl)guanidine, gene expression and proteomic profiling studies can be conducted.

Gene Expression Profiling: This is often performed using techniques like RNA sequencing (RNA-Seq) to measure the changes in the expression levels of thousands of genes in a cell line upon treatment with the compound. frontiersin.orgnih.gov By analyzing the differentially expressed genes, researchers can identify the biological pathways that are significantly affected by N-(4-benzylphenyl)guanidine. For instance, if genes involved in a particular signaling pathway are consistently upregulated or downregulated, it suggests that the compound modulates this pathway.

Proteomic Profiling: This involves the large-scale analysis of the protein content of a cell line, often using mass spectrometry-based techniques. nih.govresearchgate.netplos.org This can reveal changes in protein abundance and post-translational modifications, providing a more direct picture of the functional state of the cell. nih.gov Comparing the proteomic profiles of treated and untreated cells can help to identify the proteins and pathways that are direct or indirect targets of N-(4-benzylphenyl)guanidine.

While specific gene expression or proteomic data for N-(4-benzylphenyl)guanidine is not available, studies on other compounds demonstrate the power of these approaches in elucidating mechanisms of action.

Cell Signaling Cascade Analysis (e.g., phosphorylation events)

Based on the findings from gene expression and proteomic profiling, as well as the identified molecular targets, more focused studies can be designed to investigate the effect of N-(4-benzylphenyl)guanidine on specific cell signaling cascades.

A key mechanism of cell signaling is protein phosphorylation, which is regulated by kinases and phosphatases. nih.gov Western blotting is a common technique used to analyze phosphorylation events. cellsignal.com By using antibodies that specifically recognize the phosphorylated forms of key signaling proteins (e.g., kinases, transcription factors), researchers can determine whether N-(4-benzylphenyl)guanidine treatment leads to an increase or decrease in their phosphorylation. cellsignal.com

For example, if N-(4-benzylphenyl)guanidine was found to inhibit a particular kinase, one would expect to see a decrease in the phosphorylation of the downstream substrates of that kinase. This type of analysis provides a direct link between the molecular target of the compound and its functional effects within the cell.

The table below lists some non-human cell lines that are commonly used in pharmacological research and could be suitable for studying the effects of N-(4-benzylphenyl)guanidine.

| Cell Line | Species | Tissue of Origin | Potential Applications in Pharmacological Research | Reference |

| CHO-K1 | Hamster | Ovary | Gene expression studies, toxicity testing | sigmaaldrich.com |

| J774A.1 | Mouse | Macrophage | Studying inflammatory responses | sigmaaldrich.com |

| MDCK | Dog | Kidney | Studying epithelial transport and cell polarity | sigmaaldrich.com |

| PC-12 | Rat | Adrenal gland | Neurobiological and neurochemical studies | frontiersin.org |

| BabESC-15 | Baboon | Embryonic stem cell | Regenerative medicine and transplantation research | cellosaurus.org |

Cell-Based Functional Assays (e.g., ion channel modulation)

No publicly available studies have reported on the functional effects of N-(4-benzylphenyl)guanidine in cell-based assays. There is no information regarding its potential to modulate ion channels or other cellular functions.

Mechanistic Studies in In Vitro and Ex Vivo Models

Primary Cell Culture Investigations (Non-Human Origin)

There are no published findings on the use of N-(4-benzylphenyl)guanidine in primary cell cultures from non-human sources.

Organotypic Slice Culture and Tissue Perfusion Studies (Non-Human Origin)

Research detailing the application of N-(4-benzylphenyl)guanidine in organotypic slice cultures or tissue perfusion models from non-human origins is not available in the scientific literature.

Proof-of-Concept Mechanistic Studies in Non-Human In Vivo Models

Target Engagement and Occupancy Studies in Animal Models

No in vivo studies documenting the target engagement or occupancy of N-(4-benzylphenyl)guanidine in animal models have been published.

Pharmacodynamic Biomarker Identification in Preclinical Animal Models

There is no information available on the identification of pharmacodynamic biomarkers in response to N-(4-benzylphenyl)guanidine administration in preclinical animal models.

Exploration of N 4 Benzylphenyl Guanidine As a Research Tool and Chemical Probe

Development of N-(4-benzylphenyl)guanidine as Affinity Probes for Target Deconvolution

Target deconvolution is a critical step in drug discovery, particularly for compounds identified through phenotypic screens, as it aims to identify the specific molecular targets responsible for the observed biological effects. unige.ch One powerful strategy for target deconvolution is affinity-based protein profiling (AfBP), which utilizes chemical probes derived from the bioactive small molecule. researchgate.net

N-(4-benzylphenyl)guanidine can be chemically modified to create affinity probes. This process involves attaching two key functional units to the core structure: a reporter tag and a reactive group. researchgate.neteuropeanreview.org

Reporter Tag: A biotin molecule is commonly used as a tag. After the probe binds to its target protein within a cell lysate or living cell, the biotin tag allows for the selective enrichment of the probe-protein complex using streptavidin-coated beads. researchgate.neteuropeanreview.org

Reactive Group: To create a stable link between the probe and its target, a reactive group is incorporated. Photo-affinity labeling (PAL) is a widely used technique where a photo-activatable group (e.g., a diazirine, benzophenone, or aryl azide) is added to the molecule. unige.cheuropeanreview.org Upon exposure to UV light, this group forms a highly reactive species that covalently bonds to nearby amino acid residues within the protein's binding site. unige.cheuropeanreview.org

The general workflow involves incubating the N-(4-benzylphenyl)guanidine-based photo-affinity probe with a biological sample, irradiating with UV light to induce covalent cross-linking, lysing the cells (if applicable), and then "pulling down" the covalently linked target proteins using the biotin tag. The captured proteins are then identified using mass spectrometry. researchgate.net This approach enables the unbiased identification of specific binding partners, including both on-targets and potential off-targets. unige.ch

Table 1: Components of a Hypothetical N-(4-benzylphenyl)guanidine Affinity Probe

| Component | Function | Example Moiety |

| Ligand Core | Provides binding affinity and selectivity for the target protein(s). | N-(4-benzylphenyl)guanidine |

| Reactive Group | Forms a covalent bond with the target protein upon activation (e.g., by light). | Diazirine, Benzophenone |

| Reporter Tag | Enables enrichment and detection of the probe-protein complex. | Biotin, Fluorescent Dye |

| Linker/Spacer | Connects the core ligand to the reactive group and reporter tag without hindering target binding. | Alkyl or Polyethylene Glycol (PEG) chain |

Use in Ligand-Directed Reactivity and Proximity Labeling Techniques

Building on the principles of affinity probes, N-(4-benzylphenyl)guanidine can be employed in more advanced ligand-directed reactivity and proximity labeling techniques. These methods leverage the binding event itself to trigger a highly localized labeling reaction.

Ligand-Directed Reactivity involves attaching a moderately reactive "warhead" to the N-(4-benzylphenyl)guanidine scaffold. nih.gov The warhead is relatively dormant in solution but its reactivity is dramatically enhanced when the ligand binds to its target, due to the high local concentration of the reactive group near nucleophilic amino acid side chains (like lysine, cysteine, or tyrosine) in the binding pocket. nih.govbiorxiv.org This binding-induced reactivity ensures that labeling is highly specific to the target protein, minimizing off-target labeling. nih.gov Triggerable Michael acceptors are an example of such warheads, offering tunable reactivity for this purpose. nih.gov

Proximity Labeling is a broader technique where the ligand is used to recruit a labeling enzyme or catalyst to a specific location. For instance, N-(4-benzylphenyl)guanidine could be conjugated to a catalyst like an iridium-based photocatalyst for micro-mapping (μMap). nih.gov When the ligand binds its target, the recruited catalyst, upon activation with blue light, generates highly reactive carbene species from nearby diazirine probes. These carbenes have a very short lifetime and a limited labeling radius, ensuring that they only modify proteins in the immediate vicinity of the target's binding site. nih.gov This method is powerful for not only identifying the direct target but also mapping its local protein-protein interaction network. nih.gov

Application as a Scaffold for Rational Drug Design and Optimization (pre-clinical lead optimization)

The molecular framework of N-(4-benzylphenyl)guanidine makes it an attractive scaffold for rational drug design. biosolveit.de In drug discovery, a scaffold is a core chemical structure upon which various modifications can be made to develop new compounds with improved therapeutic properties. biosolveit.de The process of refining a promising initial compound (a "hit" or "lead") is known as lead optimization. wuxiapptec.comoncodesign-services.com

The guanidine-based structure is a key feature in several biologically active compounds. For example, research into allosteric inhibitors of the enzyme SHP2, a key target in KRAS-mutant cancers, has successfully utilized a guanidine-based scaffold. nih.gov Through virtual screening and rational structural optimization, scientists developed potent inhibitors by modifying the scaffold. nih.gov This demonstrates that the guanidine (B92328) motif can be a valuable component for achieving high-affinity binding. nih.gov

Pre-clinical lead optimization of a scaffold like N-(4-benzylphenyl)guanidine would involve a systematic medicinal chemistry campaign to enhance its drug-like properties. wuxiapptec.com This process aims to balance potency and selectivity with favorable pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). oncodesign-services.comsk.ru

Table 2: Rational Drug Design Strategy for the N-(4-benzylphenyl)guanidine Scaffold

| Scaffold Component | Potential Modifications | Goal of Modification |

| Guanidine Group | Alkylation, acylation, or incorporation into a heterocyclic system. researchgate.net | Modulate basicity (pKa), improve cell permeability, alter hydrogen bonding patterns, and enhance metabolic stability. sk.ru |

| Phenyl Ring | Introduction of electron-withdrawing or -donating substituents (e.g., halogens, methoxy groups). | Tune electronic properties, improve binding affinity, block metabolic hotspots, and increase selectivity. |

| Benzyl (B1604629) Group | Substitution on the benzyl ring, replacement with other aryl or alkyl groups. | Explore new binding interactions in the target's pocket, optimize lipophilicity, and improve pharmacokinetic properties. |

Utility in High-Throughput Screening (HTS) Libraries for Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast collections of chemical compounds against a biological target to identify "hits." thermofisher.cn These hits serve as the starting points for drug development programs. nih.gov

Chemical libraries used for HTS are curated to contain thousands to millions of compounds that are structurally diverse and possess "drug-like" properties, often adhering to guidelines like Lipinski's Rule of 5. thermofisher.cn The inclusion of compounds like N-(4-benzylphenyl)guanidine in these libraries is valuable for several reasons:

Structural Diversity: The combination of the highly basic guanidine head and the aromatic benzylphenyl tail represents a distinct chemical space that might not be covered by other compound classes.

Privileged Scaffold: The guanidine group is considered a "privileged scaffold" because it is found in numerous natural products and synthetic compounds with a wide range of biological activities, including interactions with enzymes and receptors. ontosight.airesearchgate.net

Hit Identification: Screening N-(4-benzylphenyl)guanidine and its analogs against various targets, such as kinases, phosphatases, or transporters, can identify novel interactions. nih.gov For instance, N-(4-benzylphenyl)guanidine itself has been documented as an inhibitor of the human organic cation transporter 2 (OCT2). bindingdb.org Such a finding from an HTS campaign provides a validated starting point for a focused medicinal chemistry effort to optimize the hit into a potent and selective lead compound. nih.govnih.gov

Table 3: Profile of N-(4-benzylphenyl)guanidine as an HTS Library Compound

| Characteristic | Description | Relevance to HTS |

| Molecular Weight | 239.32 g/mol | Conforms to drug-like properties. |

| Structural Motifs | Guanidine, Benzyl, Phenyl | Provides unique pharmacophore features for exploring target binding sites. |

| Purity | Typically >90-95% in screening collections. thermofisher.cn | Ensures that any observed activity is due to the compound itself, reducing false positives. |

| Availability | Synthetically accessible for resupply and analog synthesis. thermofisher.cn | Allows for follow-up studies and hit-to-lead chemistry once a hit is identified. |

By including compounds like N-(4-benzylphenyl)guanidine, HTS libraries are better equipped to probe a wide range of biological targets, increasing the probability of discovering novel and therapeutically relevant small molecules. thermofisher.cn

Future Research Directions and Unexplored Avenues for N 4 Benzylphenyl Guanidine

The guanidine (B92328) moiety is a privileged structure in medicinal chemistry, recognized for its ability to engage in crucial biological interactions and its presence in numerous bioactive compounds. mdpi.comresearchgate.net The compound N-(4-benzylphenyl)guanidine, with its specific substitution pattern, represents a scaffold with significant, yet largely untapped, therapeutic potential. The future exploration of this compound and its analogs will likely be driven by technological advancements in drug design, a deeper understanding of biological systems, and innovative chemical methodologies. This article outlines key future research directions that could unlock the full potential of N-(4-benzylphenyl)guanidine.

Q & A

Q. What synthetic routes are commonly employed for N-(4-benzylphenyl)guanidine, and what critical parameters ensure high yield?

Answer: Synthesis involves nucleophilic substitution between 4-benzylphenylamine and guanidine precursors (e.g., cyanamide derivatives). Critical parameters include:

- Temperature control : Maintaining 90–95°C accelerates reaction rates while minimizing decomposition .

- Solvent choice : Aprotic solvents like acetonitrile stabilize intermediates .

- Stoichiometry : A 1:1.2 ratio of amine to guanidine precursor drives reaction completion . Post-synthetic steps (e.g., acetylation with acetic anhydride under reflux) protect reactive amines, enhancing stability .

Table 1: Synthesis Protocol Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Benzylphenylamine + Cyanogen bromide, 0–5°C | Form guanidine core |

| 2 | Acetic anhydride, 90–95°C, 12 h | Acetylate terminal amine |

| 3 | Column chromatography (silica gel, EtOAc/hexane) | Purify product |

Q. Which analytical techniques are essential for characterizing N-(4-benzylphenyl)guanidine derivatives?

Answer: A multi-modal approach ensures accuracy:

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ m/z 256.1452 for C₁₄H₁₄N₃) .

- X-ray crystallography : Resolves stereochemical ambiguities, as shown for N′′-(4-methoxyphenyl) analogs .

- HPLC-UV : Assesses purity (>95% at λ = 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of N-(4-benzylphenyl)guanidine analogs?

Answer: Systematic substitutions reveal critical pharmacophores:

- Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring reduce IC₅₀ by 40% via enhanced enzyme inhibition .

- Methoxyethyl side chains improve selectivity for hDDAH-1 over NOS isoforms (Kᵢ ratio >100:1) . QSAR models incorporating logP and Hammett σ constants predict activity trends .

Table 2: Key SAR Findings

| Substituent Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| Benzyl ring (para) | -Cl | IC₅₀ ↓ 40% | |

| Guanidine N' | -OCH₂CH₂OCH₃ | Selectivity ↑ 100-fold | |

| Core linkage | Thiazole | LogBB ↓ 0.62 |

Q. What experimental strategies address contradictions in reported pharmacokinetic data for guanidine derivatives?

Answer: Discrepancies in logBB values (blood-brain barrier penetration) require:

Q. Which mechanistic studies elucidate the enzyme inhibition mode of N-(4-benzylphenyl)guanidine derivatives?

Answer: Techniques include:

- Kinetic assays : Lineweaver-Burk plots differentiate competitive inhibition (e.g., hDDAH-1 vs. arginine) .

- SPR spectroscopy : Measures real-time binding affinity (KD = 8.2 μM for hDDAH-1) .

- Mutagenesis : Substituting catalytic cysteine (Cys249) in hDDAH-1 ablates inhibition, confirming target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.